N-(2-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-8-15(20)18(17-11)10-14(19)16-9-12-5-3-4-6-13(12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUKJGHNYOBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the class of acetamides, characterized by its complex structure that integrates both aromatic and heterocyclic components. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₇N₃O₃, with a molecular weight of 287.31 g/mol. The compound features a methoxybenzyl group and a pyridazinone moiety connected through an acetamide linkage, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃ |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1235377-40-8 |
| Melting Point | N/A |
| Boiling Point | N/A |
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridazinone have shown IC₅₀ values in the low micromolar range, indicating their potential as anticancer agents.
Case Study:
In a comparative study, several pyridazinone derivatives were tested against the MCF-7 breast cancer cell line. The most active compounds displayed IC₅₀ values ranging from 1.2 to 5.3 μM, suggesting that modifications in the molecular structure can enhance biological activity .
Antioxidant Activity
The antioxidant properties of similar compounds have also been evaluated. For instance, certain methoxy-substituted derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that this compound may possess the ability to mitigate oxidative stress, which is crucial in cancer therapy .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds of this nature may interact with various biomolecular targets including enzymes and receptors through:
- Hydrogen bonding
- Hydrophobic interactions
- Covalent bonding
Further research utilizing molecular docking studies could elucidate the specific interactions at play and identify potential pathways involved in its bioactivity.
Comparison with Similar Compounds
Key Observations:
Halogenated derivatives (e.g., 4-bromo- or 2-chloro-substituted) exhibit enhanced receptor binding in anti-inflammatory and anticonvulsant assays . Alkyl chain modifications (e.g., ethyl, propyl) on the pyridazinone ring correlate with increased metabolic stability but reduced aqueous solubility .
Compounds with methylthio groups (e.g., 8a in ) demonstrated lower yields (10–46%) during synthesis compared to methoxy-substituted derivatives, indicating synthetic challenges .
Biological Activity Trends: Anti-inflammatory activity: Bromophenyl-pyridazinone derivatives (e.g., 4c–4e in ) showed IC₅₀ values of 5–20 µM in cyclooxygenase inhibition assays, while the target compound’s activity remains unvalidated . Anticonvulsant activity: The hydrazide analog () reduced seizure duration by 60% in rodent models, suggesting that replacing acetamide with hydrazide may enhance CNS activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves a multi-step process:
- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Introduction of the 2-methoxybenzyl group via nucleophilic substitution or reductive amination. For example, coupling 2-methoxybenzylamine with the pyridazinone-acetic acid intermediate using EDCI/HOBt in DMF at 0–25°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>95% purity) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of coupling agents significantly impact yield. For instance, excess EDCI can lead to side reactions, reducing purity .
Q. What analytical techniques are essential for characterizing this compound and ensuring structural fidelity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 356.15) .
- HPLC : Quantifies purity and detects impurities (C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, substituents on the benzyl group) impact biological activity and receptor binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Methoxy Position : The 2-methoxybenzyl group in this compound enhances lipophilicity compared to 4-methoxy analogs, improving blood-brain barrier penetration in neurological assays .
- Substituent Effects : Fluorine or chloro substituents on the benzyl group (e.g., as in ) increase electrophilicity, altering enzyme inhibition (e.g., IC50 shifts from 12 µM to 8 µM for PDE4B) .
- Experimental Design : Parallel synthesis of analogs followed by in vitro screening (e.g., kinase assays, FPR1/2 binding studies) .
Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) among structural analogs?
- Methodological Answer :
- Target-Specific Assays : Use isoform-selective enzyme assays (e.g., COX-2 vs. PDE4 inhibition) to clarify mechanisms .
- Transcriptomic Profiling : RNA-seq on treated cell lines identifies differentially expressed pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis) .
- Data Normalization : Account for variations in cell viability assays (e.g., MTT vs. ATP luminescence) by standardizing protocols .
Q. How can computational methods like molecular docking elucidate the compound’s mechanism of action?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve FPR1 (PDB: 6WFN) or kinase (e.g., EGFR) structures from the PDB.
Ligand Optimization : Minimize energy using Gaussian09 (B3LYP/6-31G* basis set) .
Binding Affinity : AutoDock Vina calculates ΔG values; hydrogen bonds with Ser200/Thr202 in FPR1 correlate with anti-inflammatory activity .
- Validation : Compare docking scores with experimental IC50 values (R² > 0.7 indicates predictive validity) .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture sensitivity of amide couplings) to ensure protocol fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
